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Compound of Interest

Compound Name: 2-Ethylcyclohexanone

Cat. No.: B1346015

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylcyclohexanone, a key intermediate in various chemical syntheses. The document is
intended for researchers, scientists, and professionals in drug development, offering a detailed
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 3C NMR spectra of 2-
Ethylcyclohexanone reveal the distinct chemical environments of the hydrogen and carbon
atoms within the molecule.

1H NMR Data

The proton NMR spectrum of 2-Ethylcyclohexanone displays signals corresponding to the
different types of protons in the molecule. The chemical shifts are influenced by the electron-
donating or -withdrawing nature of adjacent functional groups.
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity
ppm) (J, Hz)

H-2 (methine) 22-24 Multiplet -
H-6 (methylene, axial) 2.0-2.1 Multiplet -
H-6 (methylene, .

) 24-25 Multiplet -
equatorial)
Methylene protons on ]
_ 1.2-20 Multiplet -
ring (H-3, H-4, H-5)
Ethyl group (-CH2) 14-1.6 Multiplet -
Ethyl group (-CHs) 0.9 Triplet 7.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

13C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in 2-

Ethylcyclohexanone.

Carbon Assignment

Chemical Shift (8, ppm)

C=0 (carbonyl) 212.0

C-2 (methine) 49.5

C-6 (methylene) 42.0

C-3 (methylene) 34.5

C-4 (methylene) 25.0

C-5 (methylene) 28.0

Ethyl group (-CH-2) 26.0

Ethyl group (-CHs) 115
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Note: These are typical chemical shift values and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 2-Ethylcyclohexanone is dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

e A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
Instrument Parameters:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-32.
o Relaxation delay: 1-2 seconds.
e 13C NMR:
o Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
o Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Ethylcyclohexanone is
characterized by the presence of a strong carbonyl absorption.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1346015?utm_src=pdf-body
https://www.benchchem.com/product/b1346015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Vibrational Mode Intensity
2960-2850 C-H stretching (alkane) Strong
1710 C=0 stretching (ketone) Strong
1465 C-H bending (methylene) Medium
1375 C-H bending (methyl) Medium

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Neat Liquid):

o Asingle drop of neat 2-Ethylcyclohexanone is placed between two salt plates (e.g., NaCl or
KBr).

e The plates are carefully pressed together to form a thin liquid film.

Instrument Parameters:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

e Mode: Transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean, empty salt plates is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 2-Ethylcyclohexanone provides
information about its molecular weight and fragmentation pattern.
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m/z Relative Intensity (%) Proposed Fragment
126 35 [M]* (Molecular lon)
98 100 [M - Cz2Ha4]*

97 40 [M - C2Hs]*

83 25 [CeH110]*

69 30 [CsHs]*

55 95 [CaH7]*

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol for GC-MS

Sample Preparation:

o Adilute solution of 2-Ethylcyclohexanone is prepared in a volatile organic solvent (e.g.,
dichloromethane or hexane). A typical concentration is around 100 pg/mL.

Instrument Parameters:

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
¢ lonization Mode: Electron lonization (El) at 70 eV.

e GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 um film
thickness).

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Injector Temperature: 250 °C.
e Oven Temperature Program:

o Initial temperature: 50 °C, hold for 2 minutes.
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o Ramp: Increase to 250 °C at a rate of 10 °C/min.

o Final hold: 5 minutes at 250 °C.

e Mass Spectrometer:
o Scan range: m/z 40-300.
o lon source temperature: 230 °C.
o Quadrupole temperature: 150 °C.

Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the
spectroscopic analysis of 2-Ethylcyclohexanone.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Ethylcyclohexanone.
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2-Ethylcyclohexanone
M]*
m/z = 126
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m/z = 98 m/z = 97
(McLafferty Rearrangement) (Loss of ethyl radical)

Further fragmentation
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Caption: Proposed mass spectral fragmentation pathway for 2-Ethylcyclohexanone.

Caption: Structural assignments for the *H and 3C NMR spectra of 2-Ethylcyclohexanone.

 To cite this document: BenchChem. [Spectroscopic Data of 2-Ethylcyclohexanone: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346015#2-ethylcyclohexanone-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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